
rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and molecular structure, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving diamines and dihaloalkanes.
Introduction of the carboxylate group: This step often involves esterification or amidation reactions.
Formation of the dihydrochloride salt: This is typically achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce carboxylic acids, ketones, or aldehydes.
Reduction: May produce alcohols or amines.
Substitution: May produce halogenated compounds or other substituted derivatives.
Scientific Research Applications
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to receptors: Modulating their activity and influencing cellular responses.
Inhibiting enzymes: Affecting metabolic pathways and biochemical reactions.
Interacting with nucleic acids: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
rac-Methyl (2R,5R)-5-methylpiperazine-2-carboxylate dihydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
rac-Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride: Known for its versatility and reactivity.
rac-Methyl (2R,5R)-5-methyloxolane-2-carboxylate: Noted for its unique chemical properties and applications.
Properties
Molecular Formula |
C7H16Cl2N2O2 |
|---|---|
Molecular Weight |
231.12 g/mol |
IUPAC Name |
methyl (2S,5S)-5-methylpiperazine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-5-3-9-6(4-8-5)7(10)11-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t5-,6-;;/m0../s1 |
InChI Key |
XYRVNFGHWPNPCA-USPAICOZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1)C(=O)OC.Cl.Cl |
Canonical SMILES |
CC1CNC(CN1)C(=O)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


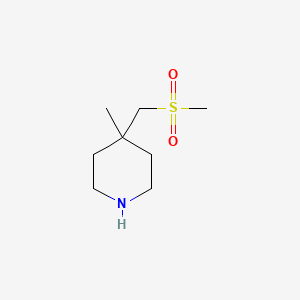
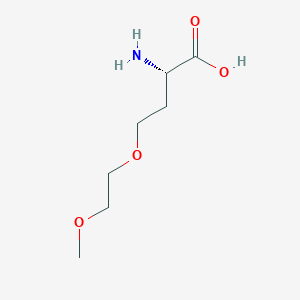

![{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
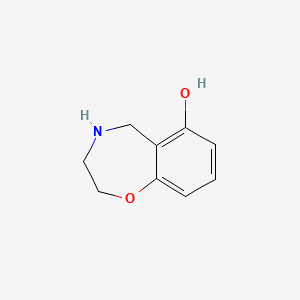

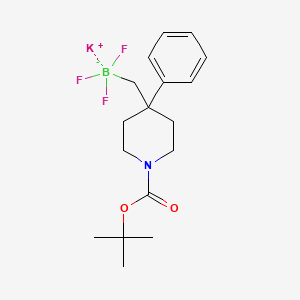
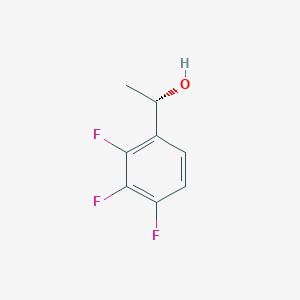

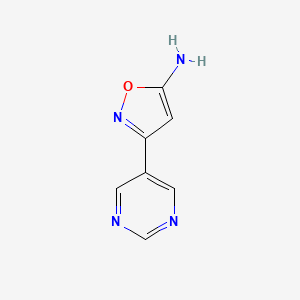
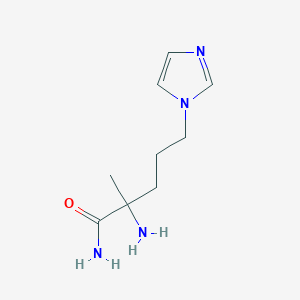
![methyl(1R,4S,5S)-5-aminobicyclo[2.1.0]pentane-5-carboxylatehydrochloride](/img/structure/B13578979.png)
![3-{1-[methyl({[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl})amino]ethyl}phenol](/img/structure/B13578980.png)
![N-[(1,1-Dimethylethoxy)carbonyl]phenylalanine 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester](/img/structure/B13578985.png)
